

An In-depth Technical Guide to Furil: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Furil*

Cat. No.: *B128704*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furil, a yellow crystalline solid, is a heterocyclic compound belonging to the furan family.^[1] Its unique chemical structure, characterized by two furan rings connected by an ethanedione linker, imparts it with notable reactivity and potential for diverse applications.^[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **furil**, with a focus on experimental data and methodologies relevant to researchers in chemistry and drug development. While **furil** serves as a versatile building block in the synthesis of pharmaceuticals and other biologically active molecules, this document will focus on its fundamental chemical and physical characteristics.^[2]^[3]

Chemical Structure and Identifiers

Furil, systematically named 1,2-bis(furan-2-yl)ethane-1,2-dione, is composed of two furan rings attached to a central diketone backbone.^[4] This arrangement of conjugated double bonds and carbonyl groups is key to its chemical behavior and spectroscopic properties.

Identifier	Value	Reference
IUPAC Name	1,2-bis(furan-2-yl)ethane-1,2-dione	[4]
Synonyms	α -Furil, 2,2'-Furil, Bipyromucyl	[4]
CAS Number	492-94-4	[1]
Molecular Formula	C ₁₀ H ₆ O ₄	[4]
Molecular Weight	190.15 g/mol	[4]
SMILES	<chem>O=C(C(=O)c1ccco1)c1ccco1</chem>	[5]
InChI	InChI=1S/C10H6O4/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6H	[1]

Physicochemical Properties

Furil is a solid at room temperature and exhibits solubility in various organic solvents.[1] Its physicochemical properties are summarized in the table below.

Property	Value	Reference
Appearance	Yellow to yellow-brown crystalline powder	[6]
Melting Point	163-166 °C	[2]
Boiling Point	302.7 °C at 760 mmHg (Predicted)	[7]
Density	1.302 g/cm ³ (Predicted)	[7]
Solubility	Soluble in organic solvents	[1]
LogP	1.93820 (Predicted)	[7]

Spectroscopic Properties

The spectroscopic data for **furil** provide critical insights into its electronic and molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum of **furil** is characterized by strong absorption bands corresponding to the carbonyl and furan ring vibrations.

Wavenumber (cm ⁻¹)	Assignment	Reference
3144	=C-H stretch (furan ring)	[4]
1640	C=O stretch (dione)	[4]
1488	C=C stretch (furan ring)	[4]
1149-1026	C-O-C stretch (furan ring)	[4]

UV-Vis Spectroscopy

In methanol, **furil** exhibits a maximum absorption (λ_{max}) in the ultraviolet region, indicative of its conjugated system.

Wavelength (λ_{max})	Solvent	Reference
301 nm	Methanol	[4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum, recorded in CDCl₃, shows distinct signals for the protons on the furan rings.

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference | |---|---|---| | 7.793 | m | Furan H | [5] | | 7.639 | m | Furan H | [5] | | 6.646 | m | Furan H | [5] |

Mass Spectrometry

The electron ionization mass spectrum of **furil** shows a molecular ion peak corresponding to its molecular weight.

m/z	Interpretation	Reference
190	$[M]^+$	[4]
95	$[C_5H_3O_2]^+$ (Furoyl fragment)	[1]

Experimental Protocols

Synthesis of Furil via Oxidation of Furoin

A common and efficient method for the synthesis of **furil** involves the oxidation of furoin.[4]

Materials:

- Furoin
- Copper(II) acetate ($Cu(OAc)_2$)
- Ammonium nitrate (NH_4NO_3)
- Solvent (e.g., aqueous ethanol)

Procedure:

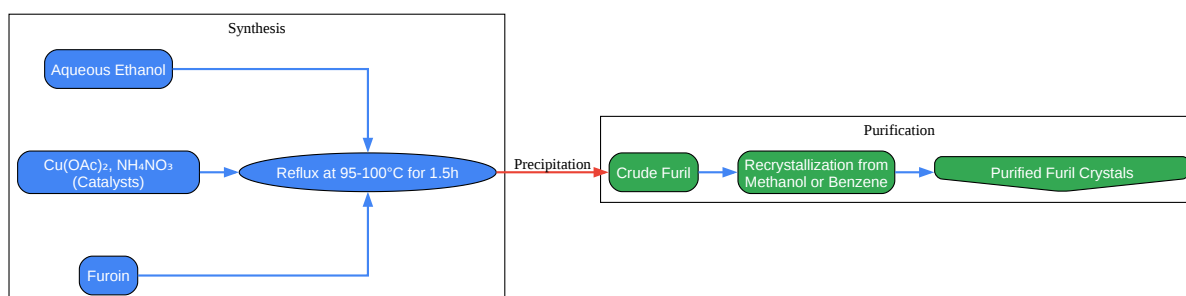
- Dissolve furoin in the chosen solvent system.
- Add a catalytic amount of copper(II) acetate and ammonium nitrate.
- Reflux the reaction mixture at 95-100 °C for approximately 1.5 hours.
- Monitor the reaction progress by thin-layer chromatography.
- Upon completion, cool the reaction mixture to room temperature.
- The **furil** product will precipitate out of the solution.
- Collect the crystalline product by filtration.

Purification

The crude **furil** can be purified by recrystallization.

Procedure:

- Dissolve the crude **furil** in a minimal amount of a suitable hot solvent, such as methanol or benzene.[6]
- If necessary, decolorize the solution with activated charcoal.
- Filter the hot solution to remove any insoluble impurities.
- Allow the filtrate to cool slowly to induce crystallization.
- Collect the purified **furil** crystals by filtration and dry them under vacuum.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and purification of **furil**.

Biological Activity and Potential Applications

Furil and its derivatives have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties.[1] It serves as a key intermediate in the synthesis of various pharmaceuticals.[3] The furan moieties within the **furil** structure are known to contribute to the biological activity of many compounds.[8] However, specific signaling pathways directly modulated by **furil** are not yet well-elucidated in publicly available literature. The anti-inflammatory effects of furan-containing compounds are often attributed to the inhibition of inflammatory mediators such as prostaglandins and nitric oxide.[8] The antimicrobial mechanisms may involve the disruption of microbial cell processes. Further research is required to delineate the precise mechanisms of action and identify the specific cellular targets of **furil**.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and synthesis of **furil**. The presented data, including comprehensive spectroscopic information and a detailed experimental protocol, serves as a valuable resource for researchers in the fields of chemistry, materials science, and drug development. The versatile reactivity of **furil**, owing to its diketone functionality and furan rings, continues to make it a compound of significant interest for the synthesis of novel molecules with potential therapeutic applications. Future investigations into its biological mechanisms of action will be crucial for fully realizing its potential in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]
- 2. What are FURIN inhibitors and how do they work? [synapse.patsnap.com]
- 3. What is the mechanism of Flurbiprofen Axetil? [synapse.patsnap.com]
- 4. Cellular targets for influenza drugs: High-throughput RNAi screens in human cells suggest new approaches to curb influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the binding site on the formyl peptide receptor using three receptor mutants and analogs of Met-Leu-Phe and Met-Met-Trp-Leu-Leu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Furil: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128704#furil-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com